molecular formula C19H23F3N4O2 B2682712 3-(trifluoromethyl)-2-{[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]methoxy}pyridine CAS No. 2380069-53-2

3-(trifluoromethyl)-2-{[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]methoxy}pyridine

Cat. No.: B2682712
CAS No.: 2380069-53-2
M. Wt: 396.414
InChI Key: JQEKMJLLKTZTDM-UHFFFAOYSA-N
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Description

3-(trifluoromethyl)-2-{[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]methoxy}pyridine is a complex organic compound characterized by the presence of a trifluoromethyl group, a pyrazole ring, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(trifluoromethyl)-2-{[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]methoxy}pyridine typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring, the introduction of the trifluoromethyl group, and the coupling of the piperidine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles are often employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-(trifluoromethyl)-2-{[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]methoxy}pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

3-(trifluoromethyl)-2-{[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]methoxy}pyridine has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, antiviral, and anticancer properties.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(trifluoromethyl)-2-{[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]methoxy}pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and other functional groups play a crucial role in binding to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies on the molecular interactions and pathways involved are essential to understand its effects fully.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(trifluoromethyl)-2-{[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]methoxy}pyridine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, while the pyrazole and piperidine moieties contribute to its biological activity and potential therapeutic applications.

This detailed overview highlights the significance of this compound in various scientific domains. Further research and development are likely to uncover more applications and insights into its mechanism of action.

Properties

IUPAC Name

[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23F3N4O2/c1-12-16(13(2)25(3)24-12)18(27)26-9-5-6-14(10-26)11-28-17-15(19(20,21)22)7-4-8-23-17/h4,7-8,14H,5-6,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQEKMJLLKTZTDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)N2CCCC(C2)COC3=C(C=CC=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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